molecular formula C9H11NO2 B1619312 5-Isopropylpicolinic acid CAS No. 26405-26-5

5-Isopropylpicolinic acid

Cat. No.: B1619312
CAS No.: 26405-26-5
M. Wt: 165.19 g/mol
InChI Key: MUACBAPXCBZBAC-UHFFFAOYSA-N
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Description

5-Isopropylpicolinic acid: is an organic compound with the molecular formula C9H11NO2 . It is a derivative of picolinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by an isopropyl group. This compound is primarily used in research settings and has various applications in chemistry and biology .

Biochemical Analysis

Biochemical Properties

5-Isopropylpicolinic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to exhibit antimicrobial activity, which is attributed to its interaction with bacterial enzymes and proteins. The hydrophobic nature of the isopropyl group enhances its ability to penetrate cell membranes, thereby increasing its efficacy . Additionally, this compound can chelate metal ions, which may influence various enzymatic activities and metabolic pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its antimicrobial properties suggest that it can disrupt bacterial cell function by interfering with essential metabolic processes . In mammalian cells, this compound may modulate immune responses by affecting the activity of zinc finger proteins, which play a crucial role in gene regulation and cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to metal ions, forming complexes that may inhibit or activate specific enzymes. For example, its ability to chelate zinc ions can disrupt the function of zinc-dependent enzymes and proteins, leading to alterations in cellular processes . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its efficacy may decrease over prolonged periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit beneficial effects, such as antimicrobial activity and modulation of immune responses . At higher doses, this compound may induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been noted, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to metal ion metabolism. It interacts with enzymes and cofactors involved in the chelation and transport of metal ions, such as zinc and iron . These interactions can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its hydrophobic nature allows it to readily cross cell membranes, facilitating its distribution to various cellular compartments . The compound may also interact with transport proteins that mediate its uptake and efflux, influencing its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct this compound to these compartments, where it can exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylpicolinic acid typically involves the alkylation of picolinic acid. One common method is the Friedel-Crafts alkylation, where picolinic acid is treated with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Isopropylpicolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Isopropylpicolinic acid has several applications in scientific research:

Comparison with Similar Compounds

    Picolinic acid: The parent compound, lacking the isopropyl group.

    2-Methylpicolinic acid: A derivative with a methyl group at the 2-position.

    4-Isopropylpicolinic acid: A derivative with an isopropyl group at the 4-position.

Comparison:

    Uniqueness: 5-Isopropylpicolinic acid is unique due to the presence of the isopropyl group at the 5-position, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

5-propan-2-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(2)7-3-4-8(9(11)12)10-5-7/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUACBAPXCBZBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358786
Record name 5-Isopropylpicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26405-26-5
Record name 5-Isopropylpicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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